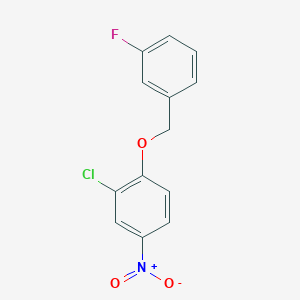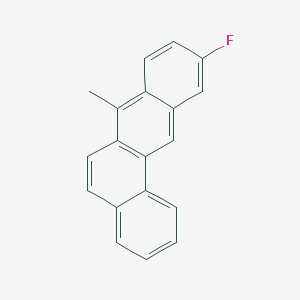
Benz(a)anthracene, 10-fluoro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 10-fluoro-7-methyl- is a synthetic compound that has been used in scientific research for several decades. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is found in fossil fuels and tobacco smoke. Benz(a)anthracene, 10-fluoro-7-methyl- is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis.
Wirkmechanismus
The mechanism of action of benz(a)anthracene, 10-fluoro-7-methyl- involves its ability to form DNA adducts. When benz(a)anthracene, 10-fluoro-7-methyl- enters the body, it is metabolized by cytochrome P450 enzymes to form reactive intermediates that can react with DNA to form adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer.
Biochemische Und Physiologische Effekte
Benz(a)anthracene, 10-fluoro-7-methyl- has been shown to induce tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. In addition, benz(a)anthracene, 10-fluoro-7-methyl- has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its potency as a carcinogen, its ability to form DNA adducts, and its relevance to environmental pollutants. The limitations of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its toxicity and potential for harm to researchers, as well as the need for specialized equipment and facilities to handle and dispose of the compound safely.
Zukünftige Richtungen
For research on benz(a)anthracene, 10-fluoro-7-methyl- include the development of new methods for synthesizing the compound, the identification of new biomarkers for its carcinogenicity, and the investigation of its effects on human health. In addition, research on the mechanisms of chemical carcinogenesis and the development of new strategies for cancer prevention and treatment may benefit from the use of benz(a)anthracene, 10-fluoro-7-methyl-.
Synthesemethoden
Benz(a)anthracene, 10-fluoro-7-methyl- can be synthesized by several methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of benz(a)anthracene with acetyl chloride and aluminum chloride in the presence of a solvent such as chloroform or dichloromethane. The reaction yields benz(a)anthracene, 10-acetyl-7-methyl-, which can be further reacted with fluorine gas to yield benz(a)anthracene, 10-fluoro-7-methyl-.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 10-fluoro-7-methyl- has been used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent carcinogen that induces tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer. Benz(a)anthracene, 10-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on human health.
Eigenschaften
CAS-Nummer |
1881-76-1 |
|---|---|
Produktname |
Benz(a)anthracene, 10-fluoro-7-methyl- |
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
10-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
InChI-Schlüssel |
MOVTXHFIEXTPID-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Kanonische SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Andere CAS-Nummern |
1881-76-1 |
Synonyme |
10-Fluoro-7-methylbenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



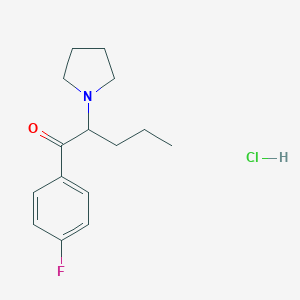
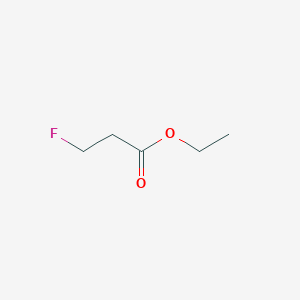
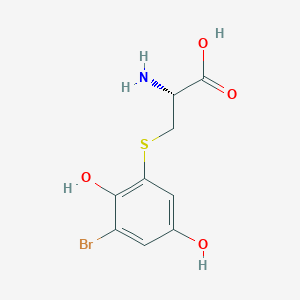
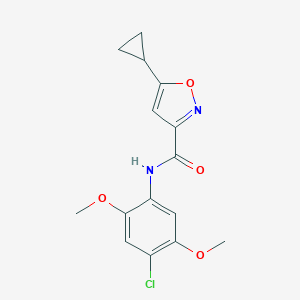
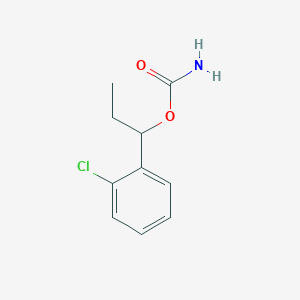
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
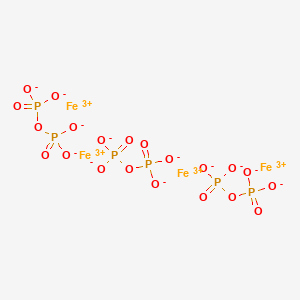
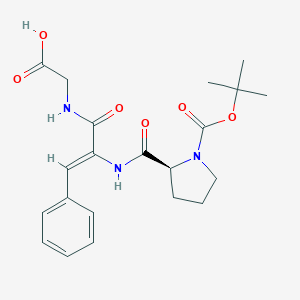
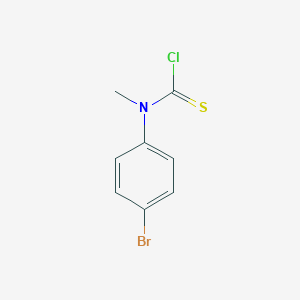
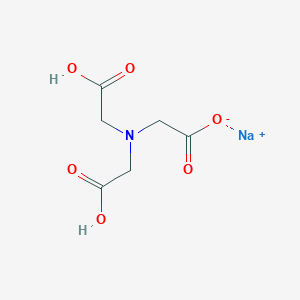
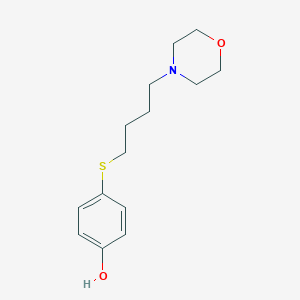
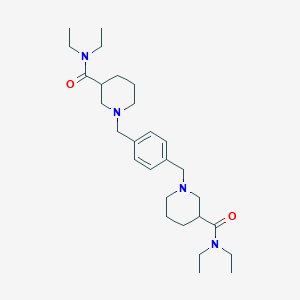
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
